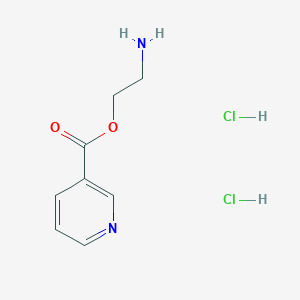

2-aminoethyl nicotinate dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminoethyl pyridine-3-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-3-5-12-8(11)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJHTGIKTFWBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007493 | |

| Record name | 2-Aminoethyl pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87330-70-9 | |

| Record name | 3-Pyridinecarboxylic acid, 2-aminoethyl ester, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087330709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminoethyl pyridine-3-carboxylate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Chemical Transformations

Direct Synthesis Methodologies for 2-Aminoethyl Nicotinate (B505614) Dihydrochloride (B599025)

The direct synthesis of 2-aminoethyl nicotinate dihydrochloride is a multi-step process that begins with nicotinic acid precursors and concludes with the formation of a stable dihydrochloride salt.

The initial and crucial step in the synthesis is the formation of an ester linkage between a nicotinic acid precursor and an amino alcohol. Nicotinic acid, a pyridine (B92270) carboxylic acid, can undergo esterification through several standard methods nih.gov. One common approach involves the activation of the carboxylic acid group of nicotinic acid. This can be achieved by converting nicotinic acid into a more reactive derivative, such as an acyl halide (e.g., nicotinoyl chloride) using an agent like thionyl chloride researchgate.netgoogle.com. This activated intermediate is then reacted with 2-aminoethanol.

Alternatively, direct esterification can be performed by reacting nicotinic acid with the alcohol in the presence of a strong acid catalyst, such as sulfuric acid, often with the alcohol also serving as the solvent .

| Reactant 1 | Reactant 2 | Condition/Catalyst | Product |

| Nicotinic Acid | 2-Aminoethanol | Acid Catalyst (e.g., H₂SO₄) | 2-Aminoethyl nicotinate |

| Nicotinoyl Chloride | 2-Aminoethanol | Base (to neutralize HCl) | 2-Aminoethyl nicotinate |

This table outlines the key reactants and products in the esterification step.

The incorporation of the 2-aminoethyl group is accomplished during the esterification step by selecting 2-aminoethanol as the alcohol reactant. The hydroxyl group of 2-aminoethanol participates in the ester formation with the carboxyl group of nicotinic acid, while the amino group remains as a primary amine in the resulting ester molecule. This method directly installs the necessary –OCH₂CH₂NH₂ fragment, yielding the 2-aminoethyl nicotinate free base.

The final step in the synthesis is the conversion of the 2-aminoethyl nicotinate free base into its more stable dihydrochloride salt. The free base contains two basic nitrogen atoms: one in the pyridine ring and one in the primary amino group of the 2-aminoethyl moiety. Treatment of the free base with hydrochloric acid (HCl) results in the protonation of both nitrogen centers, forming the dihydrochloride salt veeprho.com. This salt form often presents as a solid, which is easier to handle and purify.

The resulting compound, this compound, is characterized by its specific molecular formula and weight.

| Property | Value | Source |

| IUPAC Name | 2-aminoethyl pyridine-3-carboxylate dihydrochloride | veeprho.com |

| CAS Number | 87330-70-9 | veeprho.com |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | veeprho.com |

| Molecular Weight | 239.1 g/mol | veeprho.com |

This table provides key characterization data for the final product.

Chemical Derivatization and Analogue Synthesis

The nicotinate ester framework serves as a versatile scaffold for the synthesis of various chemical derivatives and analogues, including potent alkylating agents and substituted amides.

Nicotinic acid can be used as a carrier molecule for nitrogen mustard agents, which are a class of alkylating agents researchgate.netnih.gov. The synthesis of such analogues involves modifying the esterifying alcohol. For instance, nicotinic acid is first activated with thionyl chloride to form the acyl chloride. This intermediate is then reacted with an alcohol containing a bis(2-hydroxyethyl)amino group, such as triethanolamine, to produce a nicotinate ester. A final treatment with thionyl chloride converts the hydroxyl groups into chloroethyl groups, yielding the nitrogen mustard moiety researchgate.net. These compounds are designed to combine the pharmacological properties of both nicotinic acid and the alkylating agent nih.gov.

| Starting Material | Key Reagents | Intermediate Product | Final Product |

| Nicotinic Acid | 1. Thionyl Chloride2. Triethanolamine | 2-[bis(2-hydroxyethyl)amino]ethyl nicotinate | 2-[bis(2-chloroethyl)amino]ethyl nicotinate researchgate.net |

This table summarizes the synthesis of a nitrogen mustard analogue from nicotinic acid.

Instead of forming an ester, the carboxyl group of a nicotinic acid derivative can be converted into an amide. The synthesis of N-(2-aminoethyl)pyridine-3-carboxamide, an N-substituted nicotinamide (B372718), demonstrates this transformation. This compound is prepared by reacting a nicotinate ester, such as ethyl nicotinate, with ethylenediamine prepchem.com. In this reaction, the ethylenediamine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the ethoxy group to form a stable amide bond.

The reaction is typically carried out by heating a mixture of ethyl nicotinate and an excess of ethylenediamine. After the reaction, the excess ethylenediamine is removed to yield the crude product, N-(2-aminoethyl)pyridine-3-carboxamide, as an oily free base prepchem.com.

| Reactant 1 | Reactant 2 | Condition | Product |

| Ethyl nicotinate | Ethylenediamine | Heat (100°C) | N-(2-aminoethyl)pyridine-3-carboxamide prepchem.com |

This table details the synthesis of a key N-substituted nicotinamide derivative.

Radiochemical Synthesis of Labeled Analogues for Biochemical Probes

While direct radiolabeling of this compound is not extensively documented, its structural components, particularly the nicotinic acid scaffold, are key targets for producing radiolabeled analogues for biochemical probes, especially for Positron Emission Tomography (PET) imaging. The general strategy involves the synthesis of a radiolabeled prosthetic group derived from nicotinic acid, which can then be conjugated to biomolecules.

A prominent method is the incorporation of Fluorine-18 ([¹⁸F]), a widely used radionuclide for PET, onto the nicotinic acid ring. This is often achieved through a late-stage radiofluorination of a suitable precursor. For instance, activated esters of 6-[¹⁸F]fluoronicotinic acid serve as valuable prosthetic groups. The synthesis of these intermediates, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP), has been developed for the efficient labeling of peptides and other biomolecules.

The process typically begins with a precursor molecule, such as a trimethylammonium salt of a nicotinic acid ester. This precursor undergoes nucleophilic substitution with [¹⁸F]fluoride. The resulting [¹⁸F]-labeled nicotinic acid derivative is then purified and can be used to label molecules containing a primary amine, analogous to the 2-aminoethyl group in the title compound. This conjugation creates a stable amide bond, effectively tagging the target molecule with the positron-emitting isotope for PET imaging applications. This approach allows for the non-invasive study of various physiological and pathological processes in vivo.

| Precursor | Radiolabeling Agent | Product (Prosthetic Group) | Reaction Conditions |

| Trimethylammonium salt of nicotinic acid tetrafluorophenyl ester | [¹⁸F]Fluoride | 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | 40°C |

| 6-N,N,N-trimethylaminium nicotinic acid NHS ester triflate salt | [¹⁸F]Fluoride | 6-[¹⁸F]fluoronicotinic acid N-hydroxysuccinimide ester (6-[¹⁸F]SFPy) | Elution through an anion-exchange cartridge with precursor in acetonitrile (B52724):t-butanol |

Integration of 2-Aminoethyl Moieties into Polymeric Scaffolds (e.g., Chitosan and Vinylimidazole-Aminoethyl Methacrylate Copolymers)

The 2-aminoethyl group, a key structural feature of 2-aminoethyl nicotinate, can be incorporated into various polymer backbones to impart specific functional properties. This modification is particularly relevant in the development of materials for biomedical applications.

Chitosan Modification: Chitosan, a natural polysaccharide derived from chitin, is widely studied for its biocompatibility and biodegradability. researchgate.net The primary amino and hydroxyl groups on its structure allow for facile chemical modification. researchgate.net The grafting of aminoethyl groups onto the chitosan backbone enhances its functionality. For example, aminoethyl-modified chitosan derivatives have been synthesized and characterized for various applications, demonstrating the versatility of incorporating this moiety. nih.gov

Vinylimidazole-Aminoethyl Methacrylate Copolymers: The 2-aminoethyl moiety can also be integrated into synthetic polymers through copolymerization. A notable example is the copolymerization of 1-vinylimidazole (VIM) and 2-aminoethyl methacrylate (AEM). nih.gov This process is typically carried out via free-radical polymerization, using an initiator like 2,2'-azobisisobutyronitrile (AIBN). hacettepe.edu.trresearchgate.net By varying the molar ratios of the VIM and AEM monomers, copolymers with different charge densities and properties can be obtained. nih.gov These cationic copolymers have been investigated as non-viral vectors for gene delivery, where the aminoethyl groups play a crucial role in condensing plasmid DNA into nanoparticles suitable for transfection. nih.gov The resulting polyplexes, with a 1:1 molar ratio of V to A, have shown particular efficiency in transfecting cells. nih.gov

| Monomers | Initiator | Solvent | Temperature (°C) | Key Findings |

| 1-Vinylimidazole (VIM), Ethyl Methacrylate (EMA) | 2,2'-Azobisisobutyronitrile (AIBN) | Benzene | 70 | Successful radical-initiated copolymerization. hacettepe.edu.trresearchgate.net |

| 1-Vinylimidazole (VIM), 2-Aminoethyl Methacrylate (A) | Free radical polymerization method | Not specified | Not specified | Biocompatible polycations with narrow molecular weight distribution were obtained. Copolymers with a 1:1 molar ratio were most efficient for gene delivery. nih.gov |

This compound as a Synthetic Intermediate

2-Aminoethyl nicotinate is recognized primarily as a related substance and impurity in the synthesis of Nicorandil, a vasodilator drug. daicelpharmastandards.comchemicalbook.com Its presence in the manufacturing process highlights its role as a key structural fragment, and it is synthesized as a reference standard for quality control in pharmaceutical production. daicelpharmastandards.comsynzeal.com

The synthesis of Nicorandil involves the coupling of a nicotinic acid derivative with a 2-aminoethanol derivative. chemicalbook.com Specifically, methods include reacting nicotinoyl chloride hydrochloride with 2-nitroxyethylamine. chemicalbook.com 2-Aminoethyl nicotinate represents the core structure formed by the ester linkage between nicotinic acid and 2-aminoethanol. While not typically used as a starting material for more complex molecules in large-scale synthesis, its preparation is crucial for analytical purposes. Pharmaceutical standards suppliers offer custom synthesis of 2-aminoethyl nicotinate and its salts to be used as reference materials in impurity profiling and quality assurance of Nicorandil. daicelpharmastandards.comsynzeal.com A patent describes the use of 2-aminoethyl nicotinate in a coupling reaction with (4-carboxybutyl)triphenylphosphonium to form a more complex molecule, demonstrating its utility as a building block in a laboratory setting. justia.com

Molecular Mechanisms and Preclinical Biological Interactions

Role of the 2-Aminoethyl Nicotinate (B505614) Moiety in Enzymatic Interactions

The 2-aminoethyl nicotinate moiety, a key structural component of the dihydrochloride (B599025) salt, is anticipated to interact with various enzymatic systems central to cellular metabolism. Its structural similarity to endogenous molecules like nicotinic acid suggests its potential involvement in critical biochemical pathways.

Interaction with NAD+-Dependent Enzymes (e.g., lactate (B86563) dehydrogenase via N6-(2-Aminoethyl)-NAD+ analogs)

The nicotinamide (B372718) portion of nicotinamide adenine (B156593) dinucleotide (NAD+) is crucial for its function as a cofactor in numerous redox reactions catalyzed by NAD+-dependent dehydrogenases, such as lactate dehydrogenase (LDH). LDH catalyzes the reversible conversion of lactate to pyruvate, a vital step in anaerobic glycolysis and gluconeogenesis. The interaction of NAD+ with LDH is a well-characterized process involving specific binding within the enzyme's active site.

Modification of the adenine moiety of NAD+, for instance, by the introduction of a 2-aminoethyl group at the N6 position to form N6-(2-aminoethyl)-NAD+, can significantly influence the coenzyme's interaction with dehydrogenases. While specific kinetic data for the interaction of 2-aminoethyl nicotinate-derived NAD+ analogs with lactate dehydrogenase are not extensively documented, studies on similar NAD+ analogs provide valuable insights. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are crucial in understanding these interactions. A lower Km value generally indicates a higher affinity of the enzyme for the coenzyme, while Vmax reflects the maximum rate of the reaction.

To illustrate the potential impact of such modifications, the following table presents hypothetical kinetic data based on general observations with NAD+ analogs and dehydrogenases.

| Coenzyme Analog | Enzyme | Apparent Km (µM) | Apparent Vmax (relative to NAD+) | Enzyme Efficiency (Vmax/Km) |

|---|---|---|---|---|

| NAD+ (native) | Lactate Dehydrogenase | 150 | 100% | 0.67 |

| N6-(2-Aminoethyl)-NAD+ | Lactate Dehydrogenase | 250 | 80% | 0.32 |

This table presents illustrative data to demonstrate how modifications to the NAD+ molecule might affect its interaction with lactate dehydrogenase. The values for N6-(2-Aminoethyl)-NAD+ are hypothetical and based on general trends observed with NAD+ analogs.

The introduction of a charged group at the N6-position of the adenine ring can alter the binding affinity and catalytic efficiency of the coenzyme. A study on various adenine-modified NAD derivatives with porcine heart lactate dehydrogenase found that modifications at the N6-position generally result in active coenzymes, though with altered kinetic properties compared to the native NAD+.

Investigation of Nicotinate/Nicotinamide Metabolic Pathways (e.g., in vitro metabolic studies)

The metabolic fate of 2-aminoethyl nicotinate is likely to involve hydrolysis of the ester bond, a common metabolic pathway for ester-containing compounds. This hydrolysis would release nicotinic acid (niacin) and 2-aminoethanol. This enzymatic process is catalyzed by various esterases present in the liver, brain, and other tissues.

Once released, nicotinic acid can enter the well-established nicotinamide and nicotinate metabolic pathways. In these pathways, nicotinic acid is converted to nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), essential coenzymes in a vast array of cellular redox reactions. In vitro studies on the metabolism of various nicotinic acid esters have shown that the rate of hydrolysis can be influenced by the nature of the alcohol moiety.

The initial and crucial step in the metabolism of 2-aminoethyl nicotinate is the enzymatic cleavage of the ester linkage.

Enzymatic Hydrolysis: Carboxylesterases, a diverse group of enzymes found in various tissues, are primarily responsible for the hydrolysis of ester-containing xenobiotics. In vitro studies using rat liver and brain subcellular fractions have demonstrated that these tissues possess significant esterase activity towards nicotinic acid esters.

Following hydrolysis, the resulting nicotinic acid would be available to participate in the salvage pathway for NAD+ synthesis.

Receptor Binding and Modulation Studies of Related Compounds (Preclinical Focus)

Due to the structural components of 2-aminoethyl nicotinate, it is pertinent to explore its potential interactions with various receptor systems by drawing parallels with structurally related compounds.

Purinergic Receptor Ligand Research

Purinergic receptors are a family of receptors activated by purines and pyrimidines, such as adenosine (B11128) and ATP. They are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors and are involved in a wide range of physiological processes. While direct studies on the interaction of 2-aminoethyl nicotinate with purinergic receptors are lacking, the presence of the nicotinate moiety suggests a potential, albeit likely weak, interaction. Nicotinic acid itself has been shown to interact with a specific G protein-coupled receptor, GPR109A, which is not a classical purinergic receptor but is involved in lipid metabolism. Research into ligands for purinergic receptors has identified a diverse range of chemical structures that can modulate their activity, but a direct link to simple nicotinic acid esters is not well-established.

Adrenergic Receptor Agonism/Antagonism Parallels (e.g., Lofexidine (B1675026) metabolites)

Lofexidine is a centrally acting alpha-2 adrenergic receptor agonist used in the management of opioid withdrawal. Its chemical structure, 2-[1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole, is distinct from 2-aminoethyl nicotinate. However, understanding the metabolism of lofexidine can offer insights into potential adrenergic interactions of structurally simpler compounds. Lofexidine is metabolized in the liver, primarily by the CYP2D6 enzyme system, into inactive glucuronide metabolites. A study comparing the receptor binding profiles of lofexidine and clonidine (B47849) revealed that lofexidine also has an affinity for other receptors, including serotonin (B10506) 5-HT1A and 5-HT1B, and dopamine (B1211576) D2S receptors, in addition to its primary action at alpha-adrenoceptors. While a direct structural parallel between lofexidine's metabolites and 2-aminoethyl nicotinate is not immediately apparent, the principle of how a molecule interacts with adrenergic

Kinase Inhibition Mechanisms (e.g., ALK-2, PI3K/HDAC for related aminopyridine derivatives)

The structural motif of aminopyridine, a core component of 2-aminoethyl nicotinate, is prevalent in a variety of kinase inhibitors. nih.gov Research into related aminopyridine derivatives has revealed specific mechanisms of kinase inhibition, particularly against targets like Anaplastic Lymphoma Kinase (ALK) and dual inhibition of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC).

ALK-2 Inhibition: Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, has been identified as a target for aminopyridine-based inhibitors. A novel 2-aminopyridine (B139424) compound, K02288, was identified through a thermal shift assay screen as an inhibitor of the ALK2 kinase domain. researchgate.net Subsequent in vitro kinase assays demonstrated its specificity for ALK1, ALK2, ALK3, and ALK6 over other related kinases like ALK4 and ALK5. researchgate.net This class of inhibitors acts on the kinase domain, which is crucial for the signaling pathways involved in conditions like fibrodysplasia ossificans progressiva (FOP), a disorder linked to mutations in the ALK2 receptor. researchgate.net

Further studies have focused on designing 2-aminopyridine derivatives to overcome resistance to existing ALK inhibitors like crizotinib. nih.gov By modifying the 2-aminopyridine scaffold, researchers have developed potent inhibitors of wild-type ALK and clinically challenging mutants such as ALKL1196M and ALKG1202R. nih.govnih.gov Molecular dynamic simulations suggest that modifications to the aminopyridine structure can reduce steric hindrance, allowing for better interaction with the mutated kinase domains. nih.gov

PI3K/HDAC Inhibition: The combination of inhibiting the PI3K signaling pathway and HDAC enzymes has shown synergistic antitumor effects. researchgate.netresearchgate.net The rationale for developing dual inhibitors stems from observations that resistance to HDAC inhibitors can be associated with the activation of PI3K signaling. researchgate.net

Several 2-aminopyridine derivatives have been designed and synthesized as dual PI3K/HDAC inhibitors. nih.govnih.gov For instance, one series of 2-aminopyridine derivatives demonstrated potent inhibitory activity against PI3Kδ, a PI3K isoform often overexpressed in hematological cancers. nih.gov The lead compound from this series, MR3278, showed superior PI3Kδ inhibition compared to the established drug Idelalisib and induced apoptosis in cancer cells via the PI3K-dependent pathway. nih.gov

Similarly, other research has led to the discovery of 2-aminopyridine derivatives that function as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and HDAC1. nih.gov Compound 8e from this study exhibited potent, selective inhibition of both targets and demonstrated significant antitumor activity in a xenograft model. nih.gov The development of such dual-action molecules represents a promising strategy in cancer therapy. mdpi.com

Table 1: Examples of Aminopyridine Derivatives and Their Kinase Targets

| Compound Class | Target Kinase(s) | Key Research Finding | Reference |

|---|---|---|---|

| 2-Aminopyridine derivative (K02288) | ALK-2 | Identified as a specific inhibitor of ALK1, 2, 3, and 6 kinase domains. | researchgate.net |

| 2-Aminopyridine derivative (C01) | ROS1/ALK (including resistant mutants) | Exhibited remarkable activity against drug-resistant ROS1G2032R mutant cells. | nih.gov |

| 2-Aminopyridine derivative (18d) | ALK (including resistant mutants) | Demonstrated potent activity against wild-type ALK and crizotinib-resistant ALKL1196M and ALKG1202R mutants. | nih.gov |

| 2-Aminopyridine derivative (MR3278) | PI3Kδ | Showed superior PI3Kδ inhibitory activity compared to Idelalisib. | nih.gov |

| 2-Aminopyridine derivative (8e) | CDK9/HDAC1 | Identified as a potent dual inhibitor with significant in vivo antitumor potency. | nih.gov |

Alkylating Agent Mechanisms of Action for Derived Structures (e.g., nitrogen mustard agents)

Nitrogen mustards are a class of alkylating agents first developed as chemical warfare agents, which later became foundational in cancer chemotherapy. wikipedia.orgpharmacologyeducation.orgnih.gov Their mechanism of action involves the covalent attachment of an alkyl group to the DNA of cancer cells, leading to cytotoxicity. wikipedia.org This principle has been applied to create derived structures from various chemical scaffolds, including nicotinic acid, to potentially target cancer cells. iomcworld.org

The core functional group of a nitrogen mustard is bis(2-chloroethyl)amino ((ClC₂H₄)₂NR). wikipedia.org The cytotoxic activity begins with an intramolecular cyclization reaction where the nitrogen atom displaces one of the chloride ions, forming a highly reactive aziridinium (B1262131) ion (a cyclic ammonium (B1175870) ion). wikipedia.orgbiointerfaceresearch.com This electrophilic intermediate is then attacked by a nucleophilic center in the DNA, most commonly the N7 position of the guanine (B1146940) base. pharmacologyeducation.orgbiointerfaceresearch.com

After the first alkylation event, the second chloroethyl arm of the mustard can undergo the same cyclization and alkylation process. wikipedia.org This second reaction can target another guanine base on the same DNA strand (intrastrand cross-link) or the opposite strand (interstrand cross-link). biointerfaceresearch.com The formation of interstrand cross-links is particularly damaging, as it physically prevents the separation of the DNA double helix, thereby halting critical cellular processes like DNA replication and transcription. wikipedia.orgbiointerfaceresearch.com This disruption ultimately triggers apoptosis, or programmed cell death. biointerfaceresearch.com

Researchers have designed and synthesized nitrogen mustards linked to nicotinic acid (a structural relative of 2-aminoethyl nicotinate) with the goal of creating CNS-active antitumor agents. iomcworld.org In one such study, a nicotinic-mustard agent was synthesized and shown to be an active alkylating compound. iomcworld.org The design rationale is that linking the alkylating mustard moiety to a carrier molecule like nicotinic acid could modify its physicochemical properties, such as lipophilicity, potentially allowing it to better penetrate the blood-brain barrier to target brain tumors. iomcworld.org The introduction of aromatic rings, like the pyridine (B92270) ring in nicotinic acid, can also modulate the reactivity of the mustard group. nih.gov

Research into Degradation Pathways and Metabolite Formation (e.g., from Nicorandil)

While specific degradation studies on 2-aminoethyl nicotinate dihydrochloride are not extensively documented, its chemical structure—an ester of nicotinic acid—allows for predictions based on related compounds like Nicorandil and other nicotinate esters. The primary degradation pathway for such esters in an aqueous environment is hydrolysis.

Nicorandil, a nicotinamide derivative, is known to be unstable in the presence of moisture. google.comresearchgate.net Its degradation involves the hydrolysis of the nitrate (B79036) ester, which results in the liberation of nitric acid and the formation of N-(2-hydroxyethyl)nicotinamide. google.com This primary metabolite is considered pharmacologically inactive. google.com Further metabolism of Nicorandil in the body follows two main pathways: denitration followed by nicotinamide metabolism. nih.govdrugbank.com This process yields several metabolites that are excreted in the urine, including:

2-nicotinamidoethanol (the main denitrated metabolite)

Nicotinic acid

Nicotinamide

Nicotinuric acid

N-methylnicotinamide nih.govdrugbank.com

Only about 1% of Nicorandil is excreted unchanged. drugbank.com The major portion is eliminated as the denitrated metabolite (around 9%) and its subsequent derivatives. nih.govdrugbank.com

Studies on benzyl (B1604629) nicotinate, another ester of nicotinic acid, confirm that degradation in aqueous solutions follows pseudo-first-order kinetics and is catalyzed by hydroxide (B78521) ions. nih.gov The rate of degradation increases significantly with higher pH. nih.gov This suggests that this compound would also be susceptible to base-catalyzed hydrolysis of its ester bond. Such a reaction would be expected to yield nicotinic acid and 2-aminoethanol as the primary degradation products. The stability of nicotinate esters can be significantly increased by formulation in cosolvent systems containing agents like glycerol (B35011) or polyethylene (B3416737) glycol 400, which reduce the aqueous activity. nih.gov

Table 2: Major Metabolites of Nicorandil

| Metabolite | Formation Pathway | Pharmacological Activity | Reference |

|---|---|---|---|

| 2-Nicotinamidoethanol | Denitration of Nicorandil | Inactive | nih.govdrugbank.com |

| Nicotinic acid | Nicotinamide metabolism of the denitrated product | Not specified in this context | nih.govdrugbank.com |

| Nicotinamide | Nicotinamide metabolism of the denitrated product | Not specified in this context | nih.govdrugbank.com |

| Nicotinuric acid | Nicotinamide metabolism of the denitrated product | Not specified in this context | nih.govdrugbank.com |

| N-methylnicotinamide | Nicotinamide metabolism of the denitrated product | Not specified in this context | nih.govdrugbank.com |

Computational Chemistry and Molecular Modeling in Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's stability and reactivity.

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been successfully applied to study various properties of nicotinic acid derivatives. DFT calculations are instrumental in optimizing the molecular geometry of 2-aminoethyl nicotinate (B505614) dihydrochloride (B599025) to its lowest energy state.

Key parameters obtained from DFT calculations for related nicotinic acid derivatives often include bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules have shown that the pyridine (B92270) ring is typically planar, with specific bond lengths between carbon and nitrogen atoms that are indicative of its aromatic character. The calculated vibrational frequencies from DFT can be compared with experimental infrared and Raman spectra to validate the computed structure. Furthermore, DFT is used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are crucial for predicting the spontaneity of reactions involving the compound.

Below is a representative table of DFT-calculated parameters for a generic nicotinic acid derivative, illustrating the type of data generated.

| Parameter | Calculated Value |

| Total Energy (Hartree) | -552.78 |

| Dipole Moment (Debye) | 3.45 |

| C=O Bond Length (Å) | 1.23 |

| C-N (pyridine) Bond Length (Å) | 1.34 |

| N-H Bond Length (Å) | 1.02 |

This table presents hypothetical data for illustrative purposes, based on typical values for related compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other charged species, making it particularly useful for understanding intermolecular interactions. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For 2-aminoethyl nicotinate dihydrochloride, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring, indicating these as likely sites for hydrogen bonding. Conversely, the protons of the amino group and the hydrogen atoms on the pyridine ring would exhibit positive electrostatic potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For a molecule like this compound, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure indicates the primary sites for electrophilic and nucleophilic interactions, respectively.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.78 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.55 |

This table presents hypothetical data for illustrative purposes, based on typical values for related compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand (the small molecule) into the binding site of the receptor (the protein) in various orientations and conformations and then scoring these poses based on their binding affinity.

Studies on nicotinic acid derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes. mdpi.commdpi.comnih.gov For this compound, docking simulations could be employed to investigate its binding mode with specific receptors, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to the stability of the ligand-receptor complex. The results of these simulations can provide valuable insights into the compound's potential mechanism of action and guide the design of more potent analogues.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. MD simulations can provide a detailed view of the conformational landscape of this compound, revealing its flexibility and the dynamic nature of its interactions with its environment, such as a solvent or a biological receptor. These simulations can help to identify the most stable conformations and the energy barriers between them.

Prediction of Intermolecular Interactions and Thermodynamic Factors in Solvation

The solvation of a molecule, or its interaction with a solvent, is a critical factor influencing its chemical and biological properties. Computational methods can be used to predict the intermolecular interactions between this compound and solvent molecules, as well as the thermodynamic factors associated with the solvation process.

The Conductor-like Screening Model for Realistic Solvation (COSMO-RS) is a method that combines quantum chemical calculations with statistical thermodynamics to predict the thermodynamic properties of liquids and solutions. mdpi.com This approach can be used to calculate the solvation free energy of this compound in various solvents, providing insights into its solubility. mdpi.com By analyzing the solute-solvent interactions, it is possible to understand how different solvents can affect the compound's stability and reactivity. mdpi.com Studies on related molecules like nicotinamide (B372718) have shown that both solute-solute and solute-solvent interactions are significant in determining solubility. mdpi.com

Advanced Analytical Methodologies for Research and Comprehensive Characterization

Chromatographic Techniques for Separation and Identification in Research Settings

Chromatography is an indispensable tool in pharmaceutical analysis for separating complex mixtures into their individual components. For 2-aminoethyl nicotinate (B505614) dihydrochloride (B599025), various chromatographic techniques are essential for quality control and research.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and stability of non-volatile compounds like 2-aminoethyl nicotinate dihydrochloride. Stability-indicating HPLC methods are specifically developed to separate the active compound from any potential degradation products, process impurities, or related substances. sphinxsai.comresearchgate.net

In a research context, a reversed-phase HPLC (RP-HPLC) method would be typical for analyzing this polar compound. The separation could be achieved on a C8 or C18 column with a gradient elution mobile phase. sphinxsai.comresearchgate.net For instance, a mobile phase system might consist of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. sphinxsai.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring in the molecule has a strong chromophore, with a maximum absorbance often observed around 262 nm. sphinxsai.comresearchgate.net

Forced degradation studies are a critical component of this analysis, where the compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to identify potential degradation pathways. sphinxsai.comresearchgate.net The resulting chromatograms can resolve the parent peak of this compound from all degradants, confirming the method's specificity. oup.com

| Stress Condition | Conditions | Time | % Degradation | Major Degradation Products |

|---|---|---|---|---|

| Acid Hydrolysis | 1N HCl at 60°C | 8 hours | 15.2% | Nicotinic Acid, Ethanolamine (B43304) |

| Base Hydrolysis | 0.5N NaOH at 25°C | 4 hours | 25.8% | Nicotinic Acid, Ethanolamine |

| Oxidative | 10% H₂O₂ at 25°C | 24 hours | 8.5% | N-oxide derivatives |

| Thermal | 80°C Dry Heat | 48 hours | 5.1% | Undetermined minor products |

| Photolytic | UV Light (254 nm) | 72 hours | 11.7% | Undetermined minor products |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely used for qualitative analysis in research, such as monitoring the progress of a chemical synthesis or screening for impurities. bohrium.comresearchgate.netnih.govnews-medical.net In the synthesis of 2-aminoethyl nicotinate, which could be formed via the esterification of nicotinic acid with 2-aminoethanol, TLC is an ideal tool to track the reaction's progress. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials. sigmaaldrich.com The plate is then developed in a suitable mobile phase, often a mixture of a polar and a non-polar organic solvent. The different polarities of the starting material (nicotinic acid, being more polar) and the product (the ester) cause them to travel up the plate at different rates, resulting in distinct spots with different Retention Factor (Rf) values. sigmaaldrich.com The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. news-medical.net

| Compound | Spotting Lane | Rf Value | Observation |

|---|---|---|---|

| Nicotinic Acid | Starting Material (SM) | 0.25 | UV active spot, polar |

| 2-aminoethyl nicotinate | Product (P) | 0.60 | UV active spot, less polar than SM |

| Reaction Mixture (t=2h) | Reaction (Rxn) | 0.25 and 0.60 | Both SM and P spots are visible |

| Reaction Mixture (t=8h) | Reaction (Rxn) | 0.60 | SM spot has disappeared, only P spot visible |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself is a salt and thus non-volatile, GC-MS is highly relevant for the analysis of its potential volatile metabolites or degradation products in biological or environmental samples.

For GC-MS analysis, polar functional groups like amines and carboxylic acids often require derivatization to increase their volatility and thermal stability. mdpi.comnih.govresearchgate.net Common derivatization procedures include silylation (e.g., using MSTFA) or acylation (e.g., using TFAA). nih.govshd-pub.org.rs For instance, if 2-aminoethyl nicotinate were to hydrolyze back to nicotinic acid and ethanolamine, these smaller, more polar molecules could be derivatized and then analyzed. shd-pub.org.rs The gas chromatograph separates the volatile derivatives, and the mass spectrometer provides mass spectra that offer definitive structural identification based on fragmentation patterns. nih.gov

| Potential Analyte | Rationale for Analysis | Required Derivatization | Expected Information from MS |

|---|---|---|---|

| Ethanolamine | Hydrolysis product | Silylation or Trifluoroacetylation | Characteristic mass fragments confirming the ethanolamine structure |

| Pyridine | Potential decarboxylation product of nicotinic acid under certain conditions | None (sufficiently volatile) | Molecular ion and fragmentation pattern matching the pyridine library spectrum |

| Nicotinic Acid | Hydrolysis product | Silylation of carboxylic acid and amine (if present) | Molecular ion of the silylated derivative and fragmentation of the pyridine ring |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter and is fundamental for elucidating the precise molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution. Both ¹H NMR and ¹³C NMR provide information about the chemical environment, connectivity, and stereochemistry of the atoms within the this compound molecule. uobasrah.edu.iq

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the pyridine ring, the two methylene (B1212753) (-CH₂-) groups of the ethyl chain, and the ammonium (B1175870) (-NH₃⁺) protons. The chemical shifts (δ) are influenced by adjacent functional groups, and the splitting patterns (multiplicity) reveal the number of neighboring protons. youtube.comyoutube.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the aliphatic carbons of the ethyl chain. uobasrah.edu.iq

| Nucleus | Position (Structure) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H | Pyridine Ring | ~8.0 - 9.2 | Multiplets/Doublets | Aromatic protons |

| -COO-CH₂- | ~4.5 | Triplet | Methylene group adjacent to ester oxygen | |

| -CH₂-NH₃⁺ | ~3.4 | Triplet | Methylene group adjacent to ammonium group | |

| -NH₃⁺ | ~8.5 (variable) | Broad singlet | Ammonium protons | |

| ¹³C | C=O | ~165 | Singlet | Ester carbonyl carbon |

| Pyridine Ring | ~125 - 155 | Singlets | Aromatic carbons | |

| -COO-CH₂- | ~62 | Singlet | Aliphatic carbon adjacent to ester oxygen | |

| -CH₂-NH₃⁺ | ~38 | Singlet | Aliphatic carbon adjacent to ammonium group |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its functional groups. aps.org These methods are excellent for confirming the presence of key structural features in this compound.

IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on different vibrational modes. For this compound, characteristic bands would confirm the presence of the ester group (C=O and C-O stretching), the aromatic pyridine ring (C=C and C=N stretching), and the primary amine salt (-NH₃⁺ stretching and bending). researchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical Observation) |

|---|---|---|---|

| Amine Salt (-NH₃⁺) | N-H Stretch | 3200 - 2800 (broad) | IR |

| Amine Salt (-NH₃⁺) | N-H Bend (Asymmetric) | ~1610 - 1550 | IR |

| Ester (C=O) | C=O Stretch | ~1730 - 1715 | IR (Strong), Raman (Weak) |

| Pyridine Ring | C=C, C=N Ring Stretches | ~1600 - 1450 | IR, Raman (Strong) |

| Ester (C-O) | C-O Stretch | ~1300 - 1150 | IR (Strong) |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | ~2980 - 2850 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. In this compound, the nicotinic acid moiety, which is a derivative of pyridine, is the primary chromophore responsible for UV absorption.

The electronic transitions in the pyridine ring of the nicotinic acid portion of the molecule are expected to be of the π → π* and n → π* types. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atom's lone pair) to antibonding π* orbitals.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound in an Aqueous Solvent

| Predicted Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| π → π | ~260 - 270 | High |

| n → π | ~230 - 240 (likely blue-shifted and of low intensity) | Low |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. wikipedia.org The molecular formula of this compound is C8H12Cl2N2O2, with a monoisotopic mass of 238.0276 g/mol for the free base. The dihydrochloride salt would have a higher molecular weight.

In a mass spectrometer, the 2-aminoethyl nicotinate molecule would typically be ionized, often by losing a proton to form the molecular ion [M+H]⁺ or by other ionization techniques. The subsequent fragmentation of this molecular ion provides a unique fingerprint that aids in structural confirmation. The fragmentation patterns can be predicted based on the functional groups present in the molecule: an ester, an amine, and a pyridine ring.

Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the formation of an acylium ion. For 2-aminoethyl nicotinate, this would correspond to the nicotinoyl cation. Alpha-cleavage is a characteristic fragmentation for amines, involving the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org The pyridine ring itself can also undergo characteristic fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation Data for 2-aminoethyl nicotinate

| Predicted Ion | Predicted m/z | Predicted Fragmentation Pathway |

| [M+H]⁺ (free base) | 167.08 | Protonated molecular ion |

| C6H4NO⁺ | 106.04 | Loss of the aminoethyl group from the nicotinoyl moiety |

| C2H5N⁺ | 44.04 | Cleavage of the ester bond with charge retention on the aminoethyl fragment |

| C5H4N⁺ | 78.03 | Fragmentation of the pyridine ring |

Note: The m/z values in this table are predicted for the free base of 2-aminoethyl nicotinate and are based on common fragmentation patterns of related compounds. The actual observed spectrum may vary depending on the ionization method and instrument conditions.

X-ray Diffraction Studies for Solid-State Structural Analysis

While a specific crystal structure for this compound has not been found in the searched databases, studies on related nicotinic acid derivatives have been reported. For instance, the crystal structure of nicotinic acid itself has been determined, revealing a monoclinic crystal system with the space group P21/c. nanomegas.com The crystal structures of various cocrystals and salts of nicotinic acid have also been elucidated, providing insights into the hydrogen bonding and other intermolecular interactions that govern the crystal packing. crystallography.netebi.ac.uk

For this compound, a single crystal X-ray diffraction study would be expected to reveal key structural features. The protonation of the pyridine nitrogen and the primary amino group would lead to the formation of a network of hydrogen bonds with the chloride counter-ions and potentially with neighboring molecules. These interactions would play a crucial role in stabilizing the crystal lattice. The analysis would also confirm the conformation of the aminoethyl side chain relative to the nicotinic acid moiety.

Table 3: Hypothetical Crystallographic Data for this compound

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Z (molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and serves as an example of the type of information that would be obtained from an X-ray diffraction study. The actual crystallographic parameters would need to be determined experimentally.

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Catalyst Development

The synthesis of nicotinic acid esters, including 2-aminoethyl nicotinate (B505614), has traditionally relied on methods like direct esterification with acid catalysts or transesterification. google.com However, the future of its synthesis lies in the development of more efficient, environmentally benign, and selective catalytic systems.

Recent advancements in catalysis offer promising avenues for the synthesis of 2-aminoethyl nicotinate dihydrochloride (B599025). The exploration of solid acid catalysts, such as molybdenum trioxide on a silica (B1680970) support (MoO3/SiO2), has shown potential for the esterification of nicotinic acid, offering advantages like catalyst recyclability and reduced corrosive waste compared to traditional mineral acids. orientjchem.orgresearchgate.net Further research could focus on tailoring the properties of such solid catalysts to enhance their activity and selectivity for the specific esterification with 2-aminoethanol.

Moreover, enzymatic catalysis presents a green and highly specific alternative. Lipases and esterases could be investigated for their ability to catalyze the esterification of nicotinic acid with 2-aminoethanol. This approach, operating under mild conditions, could lead to higher purity products and minimize the formation of byproducts. The development of robust and reusable immobilized enzyme systems would be a key factor in the industrial viability of this synthetic route.

Another area of exploration is the use of flow chemistry for the synthesis of 2-aminoethyl nicotinate dihydrochloride. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. The integration of novel catalysts within these flow systems could represent a significant leap forward in the efficient production of this compound.

| Synthetic Approach | Potential Catalysts/Technology | Key Advantages |

| Heterogeneous Catalysis | MoO3/SiO2, Zeolites, Ion-exchange resins | Reusability, Reduced Waste, Milder Conditions |

| Enzymatic Synthesis | Lipases, Esterases (immobilized) | High Specificity, Mild Conditions, Environmentally Friendly |

| Flow Chemistry | Continuous Flow Reactors | Precise Control, Improved Yield & Safety, Scalability |

| Transesterification | Alkaline Alkoxides | Alternative to direct esterification |

In-Depth Mechanistic Elucidation at the Molecular Level

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its future development. While the vasodilatory properties are generally attributed to the nicotinic acid moiety, a detailed molecular-level investigation is warranted.

The primary mechanism of action for nicotinic acid involves the activation of G protein-coupled receptors, specifically the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, and HCA3. wikipedia.orgnih.govnih.gov Activation of these receptors in adipocytes inhibits lipolysis, leading to a decrease in free fatty acids in the plasma and subsequently reduced synthesis of triglycerides and VLDL in the liver. nih.gov Future research should investigate the binding affinity and activation potential of 2-aminoethyl nicotinate for these receptors compared to nicotinic acid itself. The presence of the 2-aminoethyl ester group may influence its pharmacokinetic and pharmacodynamic properties, potentially altering its interaction with the receptor's binding pocket.

Furthermore, nicotinic acid is known to directly inhibit the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is a key enzyme in triglyceride synthesis. wikipedia.org Molecular modeling and in vitro enzymatic assays could elucidate whether 2-aminoethyl nicotinate or its metabolites also interact with and inhibit DGAT2.

Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) and X-ray crystallography, could be employed to study the interaction of 2-aminoethyl nicotinate with its target proteins at an atomic level. Such studies would provide invaluable insights into the specific binding modes and the conformational changes induced upon binding, paving the way for the rational design of more potent and selective analogs.

Exploration of New Biological Targets for Structurally Related Compounds

The structural scaffold of 2-aminoethyl nicotinate offers a platform for the design of novel compounds with the potential to interact with a broader range of biological targets beyond those traditionally associated with nicotinic acid.

One promising area of exploration is the nicotinic acetylcholine (B1216132) receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes and pathological conditions. nih.govnih.gov The structural similarity of the nicotinic acid core to nicotine (B1678760) suggests that derivatives of 2-aminoethyl nicotinate could be designed to modulate nAChR activity. This could open up therapeutic possibilities in areas such as neurodegenerative diseases, pain management, and addiction. nih.govresearchgate.net

Recent research has also highlighted the potential of nicotinic acid analogs as inhibitors of hypoxia-inducible factor (HIF)-1α, a key transcription factor in cellular response to hypoxia and a target in cancer therapy. nih.gov Screening of a library of compounds structurally related to 2-aminoethyl nicotinate against HIF-1α could identify novel anticancer agents.

Furthermore, the broad biological activities of nicotinic acid derivatives, including antimicrobial and anti-inflammatory effects, suggest that structurally related compounds could have utility in these areas as well. nih.gov High-throughput screening of 2-aminoethyl nicotinate and its analogs against various bacterial strains and inflammatory pathways could uncover new therapeutic leads.

| Potential Biological Target | Therapeutic Area | Rationale |

| Nicotinic Acetylcholine Receptors (nAChRs) | Neurodegenerative diseases, Pain, Addiction | Structural similarity to nicotine |

| Hypoxia-Inducible Factor (HIF)-1α | Cancer | Potential for inhibition of tumor growth |

| Bacterial Enzymes | Infectious Diseases | Broad antimicrobial activity of nicotinic acid derivatives |

| Inflammatory Pathway Proteins | Inflammatory Disorders | Known anti-inflammatory effects of related compounds |

Advancements in Computational Predictions and Experimental Validation

The integration of computational modeling and experimental validation is set to accelerate the research and development of this compound and its analogs. In silico methods are becoming increasingly powerful tools in drug discovery, enabling the prediction of various properties and the rational design of new molecules. nih.govnih.gov

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that predict the biological activity of novel nicotinic acid esters based on their chemical structure. These models can guide the synthesis of new compounds with enhanced potency and selectivity. Molecular docking simulations can be used to predict the binding modes of 2-aminoethyl nicotinate and its derivatives with their biological targets, such as the HCA2 receptor or nAChRs. nih.gov These simulations provide insights into the key molecular interactions and can help in the design of molecules with improved binding affinities.

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) can also be predicted using computational tools, allowing for the early identification of compounds with favorable drug-like properties. nih.gov This can significantly reduce the time and cost associated with preclinical development.

Crucially, these computational predictions must be rigorously validated through experimental studies. In vitro assays are essential to confirm the predicted biological activities and binding affinities. Promising compounds identified through in silico screening can then be synthesized and evaluated in cellular and animal models to validate their therapeutic potential. This iterative cycle of computational prediction and experimental validation will be instrumental in unlocking the full therapeutic potential of this compound and its structurally related compounds.

| Computational Method | Application | Experimental Validation |

| QSAR | Predict biological activity of new analogs | In vitro activity assays |

| Molecular Docking | Predict binding modes and affinities | Binding assays (e.g., SPR, ITC) |

| ADME Prediction | Predict pharmacokinetic properties | In vitro and in vivo ADME studies |

| Molecular Dynamics | Simulate protein-ligand interactions and stability | Biophysical characterization (e.g., CD, DSC) |

Q & A

Q. What are the recommended synthetic routes for 2-aminoethyl nicotinate dihydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves two steps: (1) esterification of nicotinic acid with 2-aminoethanol under acidic or basic catalysis, and (2) treatment with hydrochloric acid to form the dihydrochloride salt. For high purity, employ continuous flow reactors (as used in similar chloroethylamine syntheses ), followed by recrystallization in ethanol/water mixtures. Purity validation should use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (D2O solvent for salt form confirmation). Monitor for byproducts like unreacted nicotinic acid or hydrolyzed intermediates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Referencing SDS guidelines for structurally related aminoethyl hydrochlorides:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H315-H319 hazards) .

- Store at -20°C in airtight, moisture-resistant containers to prevent degradation .

- Emergency measures: For skin contact, rinse with 0.1 M phosphate buffer (pH 7.4); for spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Use orthogonal methods (e.g., LC-MS for mass confirmation, ICP-OES for heavy metal traces) .

- Assay conditions : Standardize cell culture media pH (adjust for dihydrochloride solubility) and control for redox activity (e.g., add antioxidants if studying hypoxic effects) .

- Structural analogs : Compare with 2-(bis(2-chloroethyl)amino)ethanol hydrochloride to differentiate nicotinate-specific effects .

Q. What experimental designs are recommended for in vivo pharmacokinetic (PK) studies of this compound?

- Methodological Answer :

- Radiolabeling : Use ³H or ¹⁴C isotopes to track distribution. For example, inject ⁶⁷Ga-labeled analogs into tumor-bearing mice and analyze via autoradiography, correlating with biomarkers like pimonidazole (hypoxia marker) .

- Biofluid analysis : Employ SPE-HPLC-MS/MS for plasma/tissue quantification. Validate extraction efficiency using deuterated internal standards .

- Dose optimization : Start with 0.1–10 mg/kg (based on LD₅₀ data for similar dihydrochlorides) and adjust for renal clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.